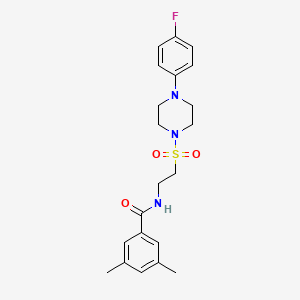

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a research compound with a molecular formula of C24H29FN4O4S and a molecular weight of 488.58

Vorbereitungsmethoden

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide involves several steps. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring or the benzamide moiety can be modified.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide has several scientific research applications:

Antimicrobial Agents: This compound has shown potent inhibitory activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

PET Tracers for 5-HT1A Receptors: Analogous compounds have been developed for PET imaging of serotonin 5-HT1A receptors, suggesting its utility in studying neuropsychiatric disorders.

Anticancer Agents: Related compounds have demonstrated significant antiproliferative activity against various cancer cell lines, indicating their promise as anticancer agents.

Serotonin Receptor Antagonists: Compounds similar to this one have been investigated for their potential to mediate hypotension through serotonin 5-HT (1B/1D) receptors, which could inform the development of new drugs targeting cardiovascular disorders.

Antibacterial Agents: The compound has shown moderate inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Wirkmechanismus

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes. In the context of serotonin receptor antagonism, the compound may bind to serotonin receptors, blocking their activity and leading to physiological effects such as hypotension.

Vergleich Mit ähnlichen Verbindungen

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide can be compared with other similar compounds, such as:

N-(4-(4-fluorophenyl)piperazin-1-yl)-N-(2-hydroxyethyl)benzamide: This compound shares a similar piperazine and benzamide structure but differs in its functional groups.

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide: This compound has a similar core structure but varies in the positioning of the functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide, also known as 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, is a synthetic compound belonging to the benzamide class. Its structural complexity and specific functional groups suggest significant potential for biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

- A fluoro group at the para position of the benzamide moiety.

- A sulfonyl group linked to a piperazine ring.

- An ethyl linker connecting these moieties.

These structural components contribute to its pharmacological properties, enhancing solubility and binding affinity toward biological targets.

Research indicates that this compound interacts with various biological receptors and enzymes. Its mechanism of action primarily involves:

- Inhibition of specific enzymes : The compound exhibits inhibitory effects on targets such as dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation and survival .

- Binding affinity : The presence of the piperazine ring significantly enhances its binding affinity to target proteins, facilitating its role as a potential therapeutic agent.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition : The compound has been tested against various enzymes, showing promising inhibitory effects. For instance, it demonstrated competitive inhibition on tyrosinase with IC50 values in low micromolar concentrations .

- Cell Proliferation Assays : In cellular assays, the compound exhibited selective cytotoxicity against specific cancer cell lines while maintaining low toxicity in normal cells .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of target enzymes, indicating a favorable interaction profile for drug design .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands against structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-fluoro-N-(2-{[4-(2-furoyl)piperazin-1-yl]ethyl}benzamide) | Lacks sulfonyl group | Different pharmacological profile |

| 4-fluoro-N-(2-{[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide) | Contains methoxynaphthalene group | Variability in receptor interaction |

| 4-fluoro-N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]ethyl}benzamide) | Chlorine substitution instead of fluorine | Potentially altered biological activity |

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Case Study 1: Cancer Therapeutics

In a study evaluating the efficacy of various benzamide derivatives, this compound was highlighted for its ability to inhibit tumor growth in xenograft models. The research found that treatment with this compound led to a significant reduction in tumor size compared to controls, suggesting its potential as a cancer therapeutic agent .

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective properties of this compound. It was found to modulate neurotransmitter levels and exhibited protective effects in models of neurodegeneration. This suggests potential applications in treating neurological disorders such as Parkinson's disease .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3S/c1-16-13-17(2)15-18(14-16)21(26)23-7-12-29(27,28)25-10-8-24(9-11-25)20-5-3-19(22)4-6-20/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMFVSGEMKFYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.